{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a propan-2-yloxypropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multiple steps, starting from commercially available precursorsThe final step involves the alkylation of the pyrazole ring with 3-(propan-2-yloxy)propylamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the lithiation and electrophilic trapping steps, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
What sets {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine apart from similar compounds is its unique combination of a trifluoromethyl-substituted pyrazole ring and a propan-2-yloxypropylamine side chain. This structural arrangement imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20F3N3O |
---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H20F3N3O/c1-9(2)19-6-4-5-16-7-10-8-17-18(3)11(10)12(13,14)15/h8-9,16H,4-7H2,1-3H3 |
InChI Key |
LTBBJBFXDXTMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.